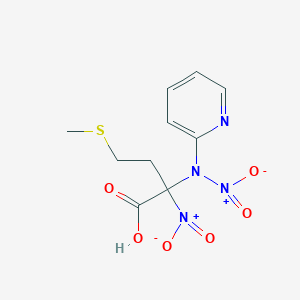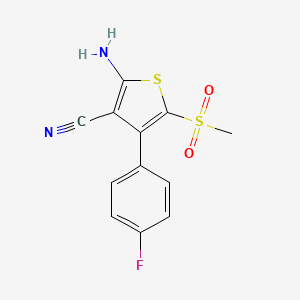
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a difluoropiperidinyl group and an iodine atom attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 3,3-difluoropiperidine. This can be achieved through the fluorination of piperidine using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Pyrimidine Ring Construction: The next step involves the construction of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2,4-dichloropyrimidine with the difluoropiperidine derivative.
Iodination: The final step is the introduction of the iodine atom at the 5-position of the pyrimidine ring. This can be accomplished using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The difluoropiperidinyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K₂CO₃) are typical in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
Chemistry
In chemistry, 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties can contribute to the design of new pesticides or advanced materials with specific functionalities.
作用機序
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropiperidinyl group can enhance binding affinity and selectivity, while the iodine atom can participate in halogen bonding, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-(3,3-Difluoropiperidin-1-yl)-5-bromopyrimidine: Similar structure but with a bromine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-chloropyrimidine: Contains a chlorine atom instead of iodine.
4-(3,3-Difluoropiperidin-1-yl)-5-fluoropyrimidine: Features a fluorine atom in place of iodine.
Uniqueness
4-(3,3-Difluoropiperidin-1-yl)-5-iodopyrimidine is unique due to the presence of both difluoropiperidinyl and iodine groups. This combination can impart distinct electronic and steric properties, making it a valuable compound for various applications. The iodine atom, in particular, can facilitate specific interactions and reactions that are not possible with other halogens.
特性
分子式 |
C9H10F2IN3 |
|---|---|
分子量 |
325.10 g/mol |
IUPAC名 |
4-(3,3-difluoropiperidin-1-yl)-5-iodopyrimidine |
InChI |
InChI=1S/C9H10F2IN3/c10-9(11)2-1-3-15(5-9)8-7(12)4-13-6-14-8/h4,6H,1-3,5H2 |
InChIキー |
GXUGJHKLVGRVRN-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C2=NC=NC=C2I)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


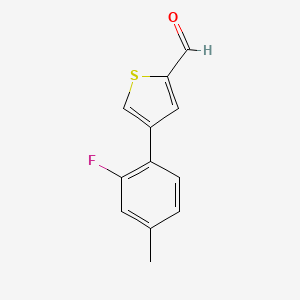

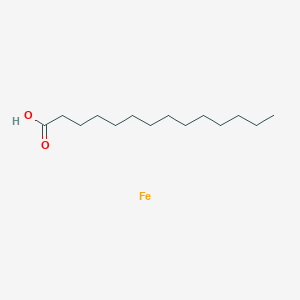
![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
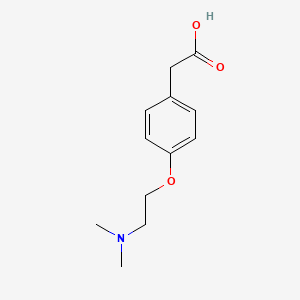
![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)




